N~4~-(2,5-dimethoxyphenyl)-N~2~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N4-(2,5-DIMETHOXYPHENYL)-N2-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound with a unique structure that includes methoxy and nitro groups attached to a pyrimidine ring
Preparation Methods
The synthesis of N4-(2,5-DIMETHOXYPHENYL)-N2-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multiple steps. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps in the synthesis include:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the nitro group: This is usually done via nitration reactions using reagents like nitric acid.
Attachment of the methoxy and methylphenyl groups: These groups can be introduced through substitution reactions using reagents such as methoxybenzene and methylbenzene derivatives.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N4-(2,5-DIMETHOXYPHENYL)-N2-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and methylphenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include nitric acid, hydrogen gas, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N4-(2,5-DIMETHOXYPHENYL)-N2-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N4-(2,5-DIMETHOXYPHENYL)-N2-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N4-(2,5-DIMETHOXYPHENYL)-N2-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can be compared with other similar compounds such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with a similar methoxy substitution pattern.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with a similar structural motif.
4-Methyl-2,5-dimethoxyamphetamine: Another compound with similar methoxy and methyl substitutions.
Properties
Molecular Formula |
C19H20N6O4 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-N-(2,5-dimethoxyphenyl)-2-N-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C19H20N6O4/c1-11-4-6-12(7-5-11)21-19-23-17(20)16(25(26)27)18(24-19)22-14-10-13(28-2)8-9-15(14)29-3/h4-10H,1-3H3,(H4,20,21,22,23,24) |
InChI Key |
IIGSEFQMFHUSRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=C(C=CC(=C3)OC)OC)[N+](=O)[O-])N |
Origin of Product |
United States |
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